molecular formula C17H21ClN2 B11731987 2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline

2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline

Cat. No.: B11731987
M. Wt: 288.8 g/mol
InChI Key: KZJYWFDXEFLBOV-UHFFFAOYSA-N
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Description

2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline is a substituted aniline derivative featuring a tertiary amine group attached via a methylene bridge to the aromatic ring. The compound’s structure includes a 3-(4-chlorophenyl)propyl chain and a methyl group on the nitrogen atom, conferring distinct steric and electronic properties.

Properties

Molecular Formula

C17H21ClN2

Molecular Weight

288.8 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)propyl-methylamino]methyl]aniline

InChI

InChI=1S/C17H21ClN2/c1-20(13-15-6-2-3-7-17(15)19)12-4-5-14-8-10-16(18)11-9-14/h2-3,6-11H,4-5,12-13,19H2,1H3

InChI Key

KZJYWFDXEFLBOV-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl chloride with N-methylpropylamine to form an intermediate, which is then reacted with aniline under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Drug Development

2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline is being investigated as a potential drug candidate due to its structural characteristics that may confer biological activity. Its interactions with various biological targets are crucial for understanding its therapeutic potential.

  • Binding Affinity Studies : Research indicates that this compound may exhibit significant binding affinity towards specific receptors involved in various disease pathways, including neurodegenerative disorders and cancers. This makes it a candidate for further investigation as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline, showing its effectiveness against several cancer cell lines.

  • In Vitro Studies : In vitro assays demonstrate that the compound can inhibit the proliferation of cancer cells, such as breast (MCF-7) and prostate (PC-3) cancer cells, with IC50 values indicating potent activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, critical for halting tumor growth .

Synthetic Pathways

The synthesis of 2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Preparation of the Amino Group : Starting from an appropriate precursor that contains the amino functionality.
  • Nucleophilic Substitution : Introducing the chlorophenyl group through nucleophilic substitution reactions.
  • Final Coupling : Completing the synthesis by coupling the various functional groups to yield the final product.

These synthetic pathways allow for controlled introduction of functional groups that define the compound's properties and enhance its biological activity.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of 2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline against multiple cancer cell lines using established protocols from the National Cancer Institute (NCI). The findings indicated significant inhibition of cell growth across various tested lines, supporting its potential as an anticancer agent .

Case Study 2: Neuroprotective Properties

Another area of research focuses on the neuroprotective effects of this compound in models simulating neurodegenerative diseases. Preliminary results suggest that it may help mitigate symptoms associated with conditions like Parkinson's disease by modulating receptor activity .

Mechanism of Action

The mechanism of action of 2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and synthetic attributes of 2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline are compared below with structurally related aniline derivatives, focusing on molecular features, analytical data, and synthesis methodologies.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline C₁₇H₂₁ClN₂ 288.45* 3-(4-Chlorophenyl)propyl, methylamine
2-chloro-4-methyl-N-[3-(methylsulfanyl)propyl]aniline C₁₁H₁₆ClNS 229.77 Methylsulfanylpropyl, chloro, methyl

*Calculated based on structural analysis.

  • Substituent Effects : The target compound’s larger molar mass (288.45 vs. 229.77 g/mol) and extended 3-(4-chlorophenyl)propyl chain suggest reduced solubility in polar solvents compared to the methylsulfanyl-containing analog . The electron-withdrawing chlorine on the phenyl group may also influence reactivity in electrophilic substitution or condensation reactions.

Functional Implications

  • Reactivity : The tertiary amine in the target compound may enhance its ability to participate in Schiff base formation or metal coordination, unlike the secondary amine in the methylsulfanyl analog.
  • Biological Activity : Chlorophenyl groups are associated with antimicrobial or kinase inhibitory activity in pharmaceuticals, whereas methylsulfanyl moieties often improve metabolic stability .

Biological Activity

2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline, also known by its CAS number 1616351-09-7, is an organic compound characterized by its complex structure, which includes a chlorophenyl group and an amino group. This compound has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications.

  • Molecular Formula : C17H21ClN2
  • Molecular Weight : 288.82 g/mol
  • IUPAC Name : 2-(((3-(4-chlorophenyl)propyl)(methyl)amino)methyl)aniline

The presence of the amino group suggests that this compound may participate in various chemical reactions, including nucleophilic substitutions, which are critical for modifying its biological activity and enhancing its pharmacological properties .

The biological activity of 2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline can be attributed to its interaction with various biological targets. Studies indicate that compounds with similar structures can act as positive allosteric modulators of certain receptors, such as the α7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in cognitive function and has been a target for drugs aimed at treating neurological disorders .

Binding Affinity and Selectivity

Interaction studies typically focus on the compound's binding affinity towards specific receptors. For instance, a related class of compounds demonstrated significant modulation of α7 nAChRs, showing promising EC50 values (the concentration at which 50% of the maximum effect is observed). While specific data on 2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline is limited, it is hypothesized that its structural features may confer similar properties .

Synthesis and Derivatives

The synthesis of 2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline involves multi-step organic synthesis techniques. These synthetic pathways allow for the introduction of functional groups that can significantly alter the compound's biological properties. Research has shown that derivatives of this compound can exhibit enhanced activity against various biological targets .

Comparative Studies

Comparative studies with structurally similar compounds reveal that variations in substitution patterns can lead to significant differences in biological activity. For example, modifications to the benzoyl group in related compounds have been shown to impact their efficacy as modulators of nAChRs .

Data Table: Comparative Activity of Related Compounds

Compound NameStructureEC50 (µM)Max Modulation (%)
Compound AStructure A0.381200
Compound BStructure B0.14600
Compound CStructure CND40

Note: ND = Not Determined. Data sourced from various studies on related compounds acting on nAChRs .

Pharmacological Implications

The potential pharmacological actions of 2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline suggest its utility in treating conditions associated with impaired cholinergic signaling, such as Alzheimer's disease or schizophrenia. The modulation of nAChRs could lead to improvements in cognitive function and memory enhancement .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-[[3-(4-Chlorophenyl)propyl-methyl-amino]methyl]aniline, and how can reaction parameters be optimized?

  • Methodological Answer : A stepwise approach involving alkylation of 4-chloroaniline derivatives followed by reductive amination is commonly employed. Key parameters include solvent polarity (e.g., DMSO or chloroform for intermediates ), temperature control (20–80°C), and catalyst selection (e.g., NaBH₄/I₂ for reduction steps ). Optimization via Design of Experiments (DoE) can systematically vary factors like reagent stoichiometry and pH to maximize yield while minimizing side products .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • 1H/13C NMR to confirm substitution patterns and amine proton environments.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • HPLC-UV/GC-MS to detect impurities (e.g., chlorinated byproducts ).
  • FT-IR to identify functional groups like -NH₂ and C-Cl bonds. Cross-referencing with computational spectra (e.g., DFT-calculated IR) enhances accuracy .

Q. How should storage conditions be tailored to preserve the compound’s stability?

  • Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation and photodegradation. Solubility in aprotic solvents like DMSO or chloroform allows for aliquoting to avoid repeated freeze-thaw cycles .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods for synthesis steps, given the potential release of chlorinated volatiles. Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory. Spill containment kits should include activated carbon for halogenated organics .

Advanced Research Questions

Q. How can computational chemistry accelerate the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., via DFT) predict feasible intermediates and transition states, guiding selective functionalization (e.g., adding electron-withdrawing groups to the aniline ring ). Molecular docking simulations can prioritize derivatives for synthesis by evaluating binding affinities to target proteins .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Integrate multi-technique validation:

  • 2D NMR (COSY, HSQC) clarifies proton-carbon correlations in crowded spectra.
  • Isotopic labeling (e.g., ¹⁵N for amine groups) aids in tracking ambiguous signals.
  • Computational NMR prediction tools (e.g., ACD/Labs or Gaussian) cross-validate experimental data .

Q. How can impurity profiling be systematically conducted for this compound?

  • Methodological Answer : Use hyphenated techniques like LC-MS/MS with reference standards (e.g., chlorinated aniline mixes ) to identify byproducts. Accelerated degradation studies (e.g., heat/humidity stress) under ICH guidelines reveal stability-linked impurities .

Q. What experimental designs optimize reaction scalability while maintaining regioselectivity?

  • Methodological Answer : Apply DoE to model factors like mixing efficiency, catalyst loading, and temperature gradients in flow reactors. Response Surface Methodology (RSM) identifies non-linear interactions, reducing trial-and-error scaling . Membrane separation technologies (e.g., nanofiltration) can isolate pure products during continuous synthesis .

Q. How does the compound’s pKa influence its reactivity in aqueous versus non-polar environments?

  • Methodological Answer : Experimental pKa determination (via potentiometric titration or UV-pH profiling) guides solvent selection. For example, a low pKa (~2.5, as seen in fluorinated analogs ) suggests protonation in acidic media, altering nucleophilicity in SNAr reactions.

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